molecular formula CH4Na2O7P2 B1331150 Oxidronate disodium CAS No. 14255-61-9

Oxidronate disodium

Cat. No.: B1331150
CAS No.: 14255-61-9
M. Wt: 235.97 g/mol
InChI Key: VKKZUCSEWNITRU-UHFFFAOYSA-L
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Description

Oxidronate disodium, also known as etidronate disodium, is a bisphosphonate compound that has been widely used in scientific research for its inhibitory effects on bone resorption. It is a white, crystalline powder that is soluble in water and has a chemical formula of C2H6Na2O7P2.

Scientific Research Applications

1. Prevention of Heterotopic Ossification

Oxidronate disodium, in a clinical trial, demonstrated effectiveness in preventing the recurrence of mineralization after surgical removal of heterotopic ossification in spinal cord injury patients. The drug showed no sign of recurrence as long as it was administered (Stover, Niemann, & Miller, 1976).

2. Inhibitor of Bone Resorption

As an amino-substituted bisphosphonate, this compound produces potent and specific inhibition of bone resorption without significant detrimental effect on bone growth and mineralization. It is effective in conditions like Paget's disease, hypercalcaemia of malignancy, osteolytic bone metastasis, steroid-induced osteoporosis, and idiopathic osteoporosis (Fitton & McTavish, 1991).

3. Use in Oral Hygiene Products

Investigations into the acute and subchronic toxicity and primary irritation potential of this compound in toothpaste and mouthwash formulations indicated its safety for consumer use at specific levels (Nixon, Buehler, & Newmann, 1972).

4. Treatment of Paget's Disease

A study demonstrated the effectiveness of this compound in reducing symptoms and biochemical markers of Paget's disease, with a significant reduction in serum alkaline phosphatase and hydroxyproline excretion, and improvement in pain (Altman et al., 1973).

5. Pediatric Osteoporosis Treatment

This compound has been explored for its use in treating pediatric osteoporosis, showing promising results in pain relief and increases in bone density in children with vertebral osteoporosis (Shaw, Boivin, & Crabtree, 2000).

6. Potential Prevention of Calcium Stones

Earlier research suggested the clinical utility of this compound in preventing calcium stones, although its use in urolithiasis was discontinued due to adverse effects on skeletal turnover and mineralization(Ebisuno et al., 1998).

7. Reproductive and Embryogenic Safety

The effects of this compound on reproduction and embryogeny were tested in rats and rabbits. The drug appeared to be non-toxic at certain dietary levels in pregnant rats and had no significant toxic effects on the dams or embryos in rabbits (Nolen & Buehler, 1971).

8. Treatment of Myositis Ossificans Progressiva

This compound was used in the treatment of myositis ossificans progressiva, showing effectiveness in preventing recalcification after removal of ectopic bone (Russell, Smith, Bishop, & Price, 1972).

9. Analytical Determination in Pharmaceuticals

Analytical methods for the quantitative analysis of this compound in pharmaceutical preparations have been developed, addressing challenges due to the lack of a detectable chromophore for conventional UV or fluorescence detection (Tsai, Ip, & Brooks, 1993).

10. Effect on Progressive Hearing Loss from Otosclerosis

Biochemical Analysis

Biochemical Properties

The biochemical properties of Oxidronate disodium are largely due to its structure and its ability to interact with various biomolecules. It has a high affinity for hydroxyapatite, a mineral that is a major component of bone . This allows this compound to bind to bone tissue and influence bone metabolism

Cellular Effects

This compound can have significant effects on various types of cells, particularly those involved in bone metabolism. It is known to inhibit bone resorption, a process in which bone tissue is broken down This can influence cell function and impact cellular processes such as cell signaling pathways, gene expression, and cellular metabolism

Molecular Mechanism

It is believed to exert its effects at the molecular level through its interactions with hydroxyapatite in bone tissue . This can lead to changes in gene expression, enzyme inhibition or activation, and other molecular effects

Metabolic Pathways

This compound is involved in metabolic pathways related to bone metabolism It can interact with enzymes or cofactors involved in these pathways, and may have effects on metabolic flux or metabolite levels

Transport and Distribution

This compound is transported and distributed within cells and tissues primarily through its affinity for bone tissue It may interact with transporters or binding proteins, and may have effects on its localization or accumulation

Subcellular Localization

The subcellular localization of this compound is primarily in bone tissue due to its high affinity for hydroxyapatite It may have effects on its activity or function depending on its localization This could include targeting signals or post-translational modifications that direct it to specific compartments or organelles

Properties

IUPAC Name

disodium;hydroxy-[hydroxy-[hydroxy(oxido)phosphoryl]methyl]phosphinate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/CH6O7P2.2Na/c2-1(9(3,4)5)10(6,7)8;;/h1-2H,(H2,3,4,5)(H2,6,7,8);;/q;2*+1/p-2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VKKZUCSEWNITRU-UHFFFAOYSA-L
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C(O)(P(=O)(O)[O-])P(=O)(O)[O-].[Na+].[Na+]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

CH4Na2O7P2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Related CAS

15468-10-7 (Parent)
Record name Oxidronic acid sodium salt
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0014255619
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.

DSSTOX Substance ID

DTXSID80931520
Record name Disodium (hydroxymethylene)diphosphonate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80931520
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

235.97 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

14255-61-9
Record name Oxidronic acid sodium salt
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0014255619
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Disodium (hydroxymethylene)diphosphonate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80931520
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name OXIDRONATE DISODIUM
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/H852YK87WP
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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